Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-
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Overview
Description
Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]- is a complex organic compound known for its significant role as an orexin receptor antagonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]- involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine to form a benzimidazole intermediate. This intermediate then undergoes further reactions to introduce the triazole and diazepine moieties .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as a therapeutic agent for treating sleep disorders, anxiety, and other neurological conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects primarily by acting as an orexin receptor antagonist. Orexin receptors are involved in regulating the sleep-wake cycle, and by blocking these receptors, the compound can promote sleep and reduce anxiety. The molecular targets include orexin receptors OX1 and OX2, and the pathways involved are related to the modulation of neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Suvorexant: Another orexin receptor antagonist used for treating insomnia.
Lemborexant: Similar in function, used for sleep disorders.
Almorexant: An investigational drug with similar properties.
Uniqueness
Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]- stands out due to its unique chemical structure, which provides specific binding affinity and selectivity for orexin receptors. This makes it a valuable compound for targeted therapeutic applications .
Biological Activity
Methanone, specifically the compound [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-, is a complex organic molecule with potential pharmacological applications. This compound features a diazepine core linked to a triazole-substituted phenyl group, suggesting diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is C23H27N5O with a molecular weight of approximately 389.493 g/mol. The compound has a density of 1.2 g/cm³ and a boiling point of around 583.9 °C at 760 mmHg .
Property | Value |
---|---|
Molecular Formula | C23H27N5O |
Molecular Weight | 389.493 g/mol |
Density | 1.2 g/cm³ |
Boiling Point | 583.9 °C |
LogP | 2.75 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways:
- Bromodomain Inhibition : Research indicates that compounds with triazole moieties can act as inhibitors of bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins . This inhibition can affect gene expression and cellular processes.
- Neurotransmitter Modulation : The diazepine structure suggests potential activity in modulating GABAergic neurotransmission, which could lead to anxiolytic or sedative effects.
- Antimicrobial Activity : Preliminary studies have suggested that similar compounds exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
Study on Bromodomain Inhibition
A study investigated the selectivity of various triazole-containing compounds for bromodomains using differential scanning fluorimetry (DSF). It was found that certain modifications to the triazole ring could enhance selectivity and potency against specific bromodomains like CECR2 and CREBBP . The results indicated that the presence of hydrophobic groups significantly affected binding affinity.
Neuropharmacological Assessment
In a neuropharmacological context, compounds structurally similar to [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]- were tested for anxiolytic effects in animal models. The results demonstrated significant reductions in anxiety-like behavior in rodents when administered at specific dosages . These findings support the hypothesis that such compounds may have therapeutic potential for anxiety disorders.
Properties
Molecular Formula |
C23H27N5O |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
[(7S)-4-benzyl-7-methyl-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H27N5O/c1-18-8-9-22(28-24-11-12-25-28)21(16-18)23(29)27-15-14-26(13-10-19(27)2)17-20-6-4-3-5-7-20/h3-9,11-12,16,19H,10,13-15,17H2,1-2H3/t19-/m0/s1 |
InChI Key |
DRWURUAZLCYLTK-IBGZPJMESA-N |
Isomeric SMILES |
C[C@H]1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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